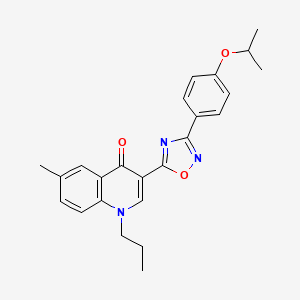

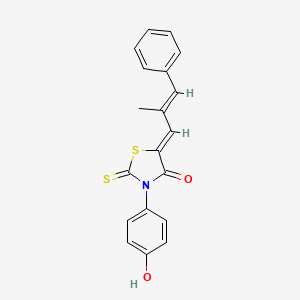

![molecular formula C15H15NO6S2 B2919326 Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate CAS No. 941888-98-8](/img/structure/B2919326.png)

Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate” is a chemical compound. It is related to “methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate”, which has a molecular weight of 277.3 .

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters . Protodeboronation is a process that removes a boron atom from a molecule, and it’s a crucial step in many organic synthesis reactions .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also has a sulfonyl group (-SO2-), an ethoxycarbonyl group (-COOCH2CH3), and a phenyl group (C6H5) attached to the thiophene ring .Applications De Recherche Scientifique

Peroxisome Proliferator-Activated Receptor (PPAR) β/δ Inverse Agonists :

- A study by Toth et al. (2016) focused on designing and synthesizing ligands related to Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate. They achieved increased cellular activity and biologically relevant plasma concentrations in mice. These compounds aid in investigating the role of PPARβ/δ in physiological and pathophysiological processes (Toth et al., 2016).

Cyclization Mechanisms and Product Formation :

- Hajjem et al. (2010) reported that Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce specific compounds. This study provides insights into the mechanism of cyclization and the relative activities of ester and imidate groups (Hajjem et al., 2010).

Anti-Proliferative Activity in Tumor Cells :

- Thomas et al. (2017) explored derivatives of Methyl 3-amino-2-thiophene carboxylate and found pronounced anti-proliferative activity in certain tumor cell types. This study contributes to understanding the tumor selectivity of these compounds (Thomas et al., 2017).

Gewald Reaction Applications :

- Abaee and Cheraghi (2013) utilized a variation of the compound in a four-component Gewald reaction, demonstrating an efficient method for the formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).

Synthesis of Methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates :

- Stephens et al. (1999) described the synthesis of a series of Methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, providing a route to 4-arylsulfonyl-3-carboxamidothiophenes (Stephens et al., 1999).

Antibacterial Activity of Cephalosporins :

- Kim et al. (1984) synthesized derivatives of Methyl 3-amino-2-thiophene carboxylate with significant Gram-positive antibacterial activity (Kim et al., 1984).

Crystal Structure Analysis :

- Ramazani et al. (2011) synthesized a compound related to Methyl 3-amino-2-thiophene carboxylate and studied its structure using X-ray diffraction (Ramazani et al., 2011).

Orientations Futures

The future directions in the research and application of this compound could involve exploring its potential therapeutic properties, given the wide range of biological activities reported for thiophene derivatives . Additionally, further studies could focus on developing more efficient synthesis methods .

Propriétés

IUPAC Name |

methyl 3-[(3-ethoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S2/c1-3-22-14(17)10-5-4-6-11(9-10)16-24(19,20)12-7-8-23-13(12)15(18)21-2/h4-9,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRCDDYZXGXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2919243.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2919244.png)

![2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2919245.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2919251.png)

![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2919257.png)

![N'-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2919259.png)